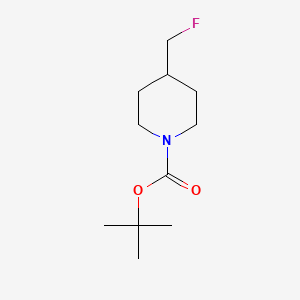

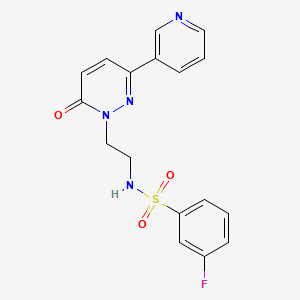

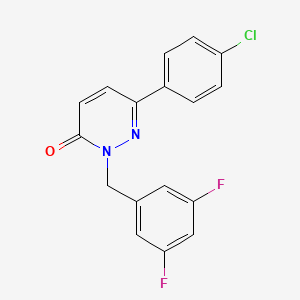

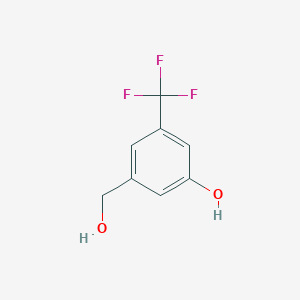

![molecular formula C15H16N2O4 B2364286 N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide CAS No. 898348-04-4](/img/structure/B2364286.png)

N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

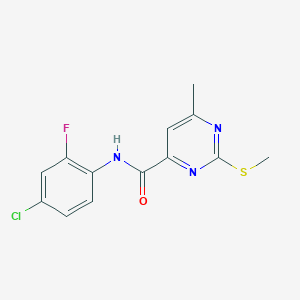

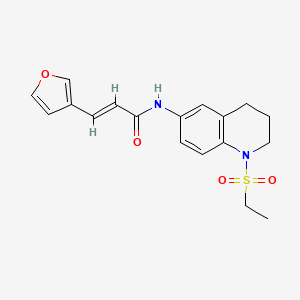

“N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide” is a compound that contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring. It also contains an oxamide group and a methoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would include a furan ring, an ethyl chain, an oxamide group, and a methoxyphenyl group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the furan ring, the oxamide group, or the methoxyphenyl group. Furan rings can undergo electrophilic substitution reactions, while oxamides can participate in various reactions due to their carbonyl and amide groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with furan rings are often aromatic and relatively stable. Oxamides are polar due to their carbonyl and amide groups, and methoxyphenyl groups can influence the compound’s reactivity and polarity .Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide”, have shown significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The rise in drug resistance to clinically utilized anti-infectives has necessitated the search for new antimicrobial compounds .

Anticancer Activity

Furan-containing compounds have been employed as medicines in a number of distinct disease areas due to their wide range of advantageous biological and pharmacological characteristics . Some furan-based compounds have shown anticancer activity . For example, new 1,3,4-oxadiazole sugar derivatives based on a furyl ring system and furyl linked 1,3,4-thiadiazole core were synthesized and studied for their anticancer activity against human liver carcinoma cell .

Anti-inflammatory and Analgesic Activity

Furan has a variety of therapeutic advantages, such as anti-inflammatory and analgesic activities . This makes “N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide” a potential candidate for the development of new anti-inflammatory and analgesic drugs .

Antidepressant and Anti-anxiolytic Activity

Furan-containing compounds have also been associated with antidepressant and anti-anxiolytic activities . This suggests that “N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide” could potentially be used in the treatment of mental health disorders .

Anti-parkinsonian and Anti-glaucoma Activity

Furan derivatives have shown potential in the treatment of Parkinson’s disease and glaucoma . This indicates that “N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide” could be explored for its potential in these areas .

Antihypertensive and Anti-aging Activity

Furan-containing compounds have been associated with antihypertensive and anti-aging activities . This suggests that “N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide” could potentially be used in the treatment of hypertension and aging-related conditions .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-20-12-6-4-11(5-7-12)17-15(19)14(18)16-9-8-13-3-2-10-21-13/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROLCJOQEROGJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride](/img/structure/B2364204.png)

![N-tert-butyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2364214.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2364226.png)